

Spectroscopic analysis (NMR, IR, Mass Spec) of N-(2-Hydroxyphenyl)picolinamide

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Compound of Interest

Compound Name: *N*-(2-Hydroxyphenyl)picolinamide

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Spectroscopic Analysis of N-(2-Hydroxyphenyl)picolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **N-(2-Hydroxyphenyl)picolinamide**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation.

Molecular Structure

N-(2-Hydroxyphenyl)picolinamide consists of a picolinamide moiety linked to a 2-hydroxyphenyl group via an amide bond. The intramolecular hydrogen bonding between the amide proton and the hydroxyl group plays a significant role in its conformational preference and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **N-(2-Hydroxyphenyl)picolinamide**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton Assignment	Experimental (DMSO-d ₆)
-OH	10.05 (s)
-NH	9.85 (s)
Pyridine-H6	8.68 (d)
Pyridine-H3	8.25 (d)
Pyridine-H4	8.15 (t)
Pyridine-H5	7.75 (t)
Phenyl-H3	7.95 (d)
Phenyl-H6	7.10 (d)
Phenyl-H4	6.95 (t)
Phenyl-H5	6.90 (t)

s = singlet, d = doublet, t = triplet

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon Assignment	Experimental (DMSO-d ₆)
C=O	163.5
Pyridine-C2	150.0
Pyridine-C6	148.5
Pyridine-C4	138.0
Pyridine-C3	127.0
Pyridine-C5	122.5
Phenyl-C1 (C-NH)	126.0
Phenyl-C2 (C-OH)	148.0
Phenyl-C6	120.0
Phenyl-C4	125.0
Phenyl-C5	118.0
Phenyl-C3	115.0

FT-IR Data

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
3435	-OH stretch
3325	-NH stretch (amide A)
3070	Aromatic C-H stretch
1645	C=O stretch (Amide I)
1590	C=C stretch (aromatic)
1535	N-H bend (Amide II)
1432	C-N stretch
1280	C-O stretch (phenol)

Mass Spectrometry Data

While detailed fragmentation data for **N-(2-Hydroxyphenyl)picolinamide** is not readily available in the cited literature, the molecular weight is 214.22 g/mol . For a related compound, N-(4-methoxyphenyl)picolinamide, the molecular ion peak [M]⁺ was observed at m/z 228.00, consistent with its molecular weight.[1] Based on the structure of **N-(2-Hydroxyphenyl)picolinamide**, the molecular ion peak [M]⁺ is expected at m/z 214.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **N-(2-Hydroxyphenyl)picolinamide**, which is a solid at room temperature.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-(2-Hydroxyphenyl)picolinamide** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **N-(2-Hydroxyphenyl)picolinamide** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[\[2\]](#)
 - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[\[2\]](#)
- Instrumentation: Use a Fourier Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

- The final spectrum is presented in terms of transmittance or absorbance.

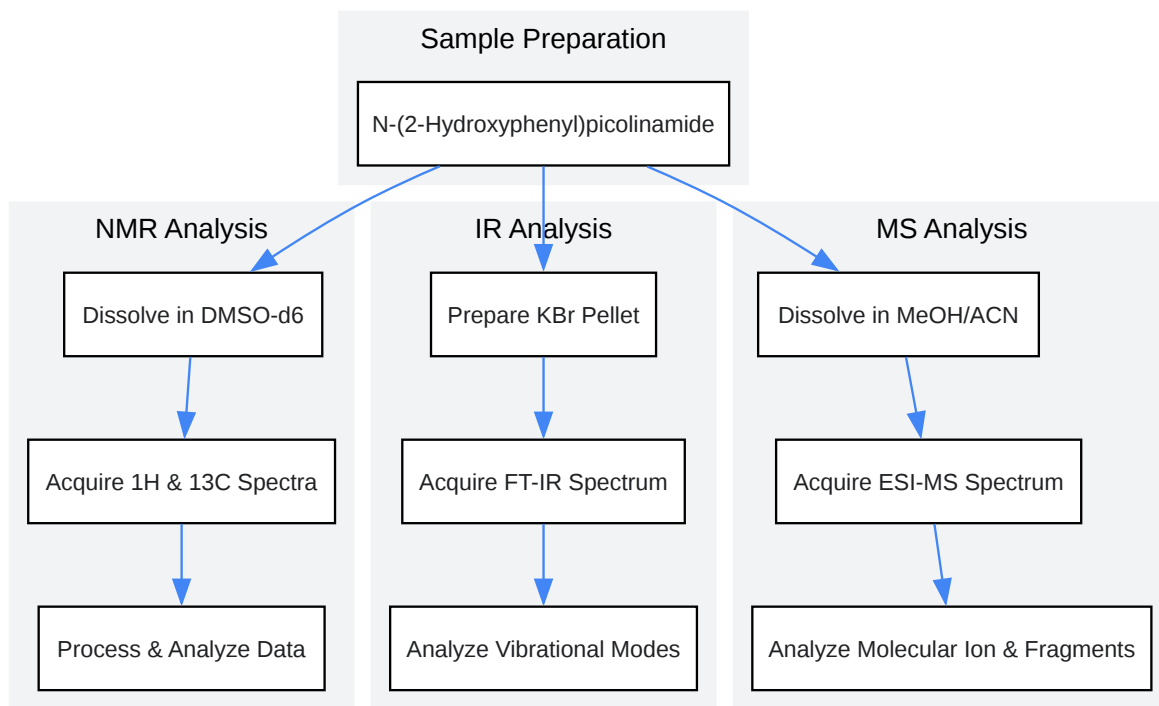
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **N-(2-Hydroxyphenyl)picolinamide** in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this type of molecule.[\[3\]](#)[\[4\]](#)
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The mass range should be set to include the expected molecular ion (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak. If tandem MS (MS/MS) capabilities are available, select the molecular ion for collision-induced dissociation (CID) to study its fragmentation pattern. Common fragmentation pathways for amides include cleavage of the amide bond.[\[5\]](#)

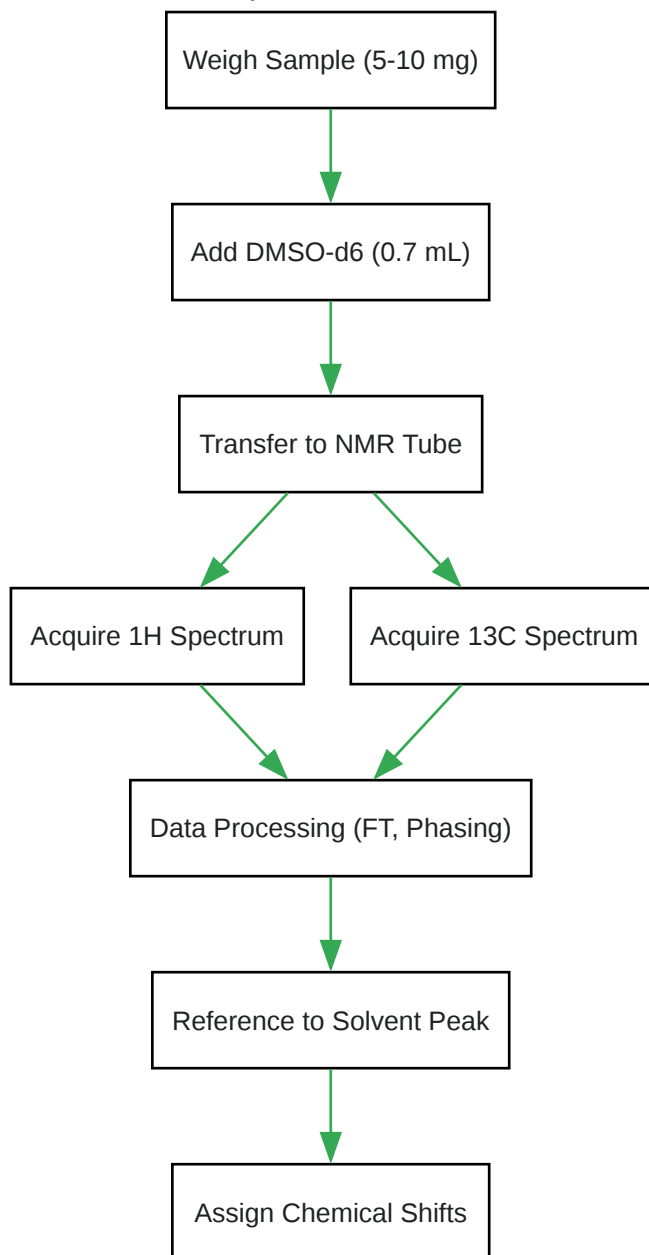
Visualization of Methodologies

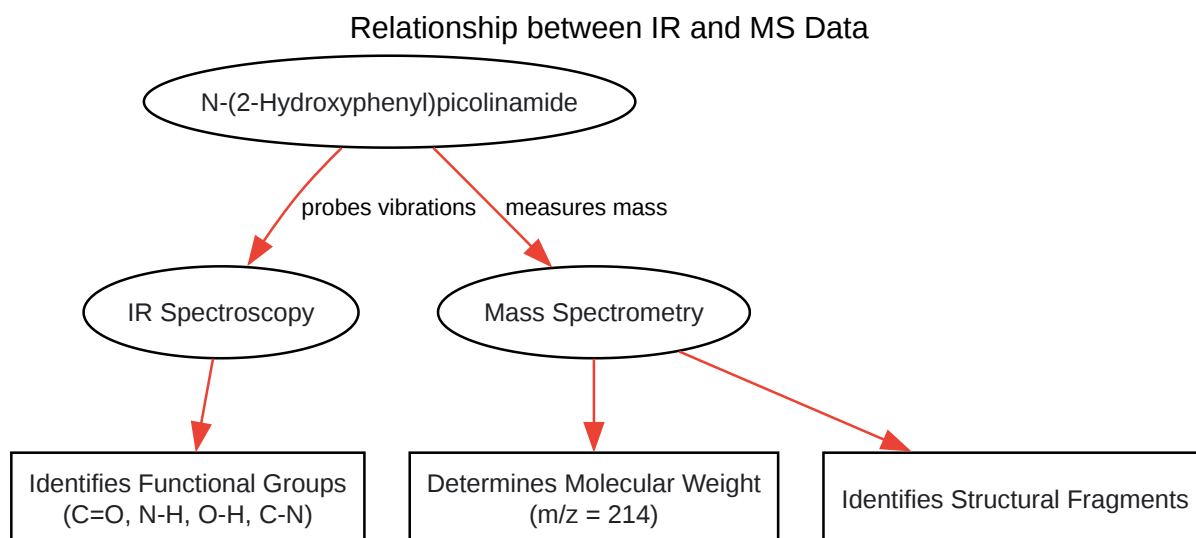
The following diagrams illustrate the workflows for the spectroscopic analyses.

Overall Spectroscopic Analysis Workflow



NMR Experimental Workflow





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References

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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